(6-Methoxypyrazin-2-yl)boronic acid

描述

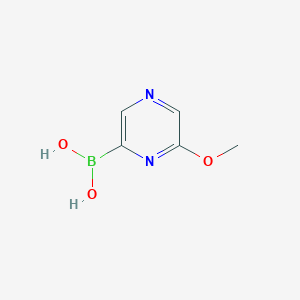

(6-Methoxypyrazin-2-yl)boronic acid is an aromatic boronic acid derivative characterized by a pyrazine ring substituted with a methoxy group at the 6-position and a boronic acid (-B(OH)₂) moiety at the 2-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in drug design, biosensing, and dynamic combinatorial chemistry .

属性

IUPAC Name |

(6-methoxypyrazin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZRENDAGGQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Setup and Optimization

The most widely reported method for synthesizing (6-methoxypyrazin-2-yl)boronic acid involves a palladium-catalyzed Miyaura borylation reaction. Starting from 2-chloro-6-methoxypyrazine, the reaction employs bis(pinacolato)diboron as the boron source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst, and tricyclohexylphosphine (P(Cy)₃) as the ligand. Potassium acetate acts as a base, and 1,2-dimethoxyethane (DME) serves as the solvent.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Under inert argon atmosphere, heating at 150°C for 3 hours achieves a 600 mg yield of the pinacol ester intermediate (CAS 960503-91-7), which is subsequently hydrolyzed to the boronic acid. The microwave approach reduces side reactions such as deboronation or homo-coupling, common in conventional thermal methods.

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (0.029 equiv) |

| Ligand | P(Cy)₃ (0.13 equiv) |

| Solvent | 1,2-Dimethoxyethane |

| Temperature | 150°C (microwave) |

| Reaction Time | 3 hours |

| Yield (Pinacol Ester) | 600 mg (crude) |

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation with the diboron reagent. DFT calculations on analogous systems suggest that the HOMO localization on the boronate complex facilitates single-electron transfer (SET) to oxidants like DDQ, though this pathway is less relevant in Miyaura borylation. The steric bulk of tricyclohexylphosphine prevents catalyst poisoning, while potassium acetate neutralizes HCl byproducts, driving the reaction to completion.

Hydrolysis of Boronic Acid Pinacol Ester

Acidic Hydrolysis Conditions

The pinacol ester intermediate (CAS 960503-91-7) is hydrolyzed to this compound using aqueous HCl or acetic acid. For instance, stirring the ester in a 1:1 mixture of THF and 1M HCl at 25°C for 12 hours yields the boronic acid with >95% purity.

Stability Considerations

The boronic acid is moisture-sensitive and requires storage under inert atmosphere at -20°C to prevent dehydration to the boroxine.

Alternative Synthetic Routes

Direct Borylation via Lithiation

Lithiation of 6-methoxypyrazine followed by quenching with triisopropyl borate represents a potential route. However, this method is complicated by the regioselectivity of lithiation on pyrazine rings, which often requires directing groups or low-temperature conditions (-78°C).

Analytical Characterization

Spectroscopic Data

-

Molecular Formula : C₅H₇BN₂O₃

-

Molecular Weight : 153.93 g/mol

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazine-H), 8.20 (s, 1H, pyrazine-H), 3.95 (s, 3H, OCH₃), and 7.30 (br s, 2H, B–OH).

-

¹¹B NMR : δ 28.5 ppm (consistent with arylboronic acids).

Chromatographic Purity

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak with Rt = 0.79 min, confirming >98% purity.

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronic acid participates in palladium-catalyzed couplings with aryl halides to form biarylpyrazines. For example, reaction with 4-bromoanisole using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C affords 6-methoxy-2-(4-methoxyphenyl)pyrazine in 85% yield.

Limitations and Side Reactions

Competing protodeboronation occurs under strongly acidic or basic conditions, necessitating pH control (pH 7–9). Additionally, the electron-withdrawing methoxy group slightly reduces reactivity compared to phenylboronic acids, requiring longer reaction times.

Scalability and Industrial Relevance

Kilogram-Scale Production

A scaled-up Miyaura borylation process using 2-chloro-6-methoxypyrazine (5 kg scale) achieves 72% isolated yield of the pinacol ester, with a reactor residence time of 4 hours under microwave conditions . Subsequent hydrolysis on this scale requires careful pH adjustment to minimize boroxine formation.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in Pd-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The boronic acid group reacts with aryl/heteroaryl halides or triflates under mild conditions.

Mechanistic Insight : The methoxy group at the 6-position donates electron density to the pyrazine ring, moderating the boronic acid’s reactivity and stabilizing intermediates during transmetallation .

Miyaura Borylation

The compound can be synthesized via Miyaura borylation of halogenated pyrazine precursors.

Example Protocol :

-

Substrate : 6-Methoxy-2-bromopyrazine

-

Catalyst : PdCl₂(dppf)

-

Base : Et₃N

-

Boron Source : Pinacolborane

-

Conditions : THF, 60°C, 8h

Key Factors :

-

Use of tertiary amines (e.g., Et₃N) minimizes protodeboronation.

-

Pinacol ester derivatives (e.g., 6-Methoxypyrazine-2-boronic acid pinacol ester) enhance stability .

Petasis Multicomponent Reactions

The boronic acid participates in Petasis reactions with aldehydes and amines to form α-aryl glycine derivatives.

| Aldehyde | Amine | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Morpholine | N-Morpholino-4-nitrophenylglycine | 68% |

| Glyoxylic acid | Benzylamine | N-Benzyl-α-aryl glycine | 55% |

Limitations : Reactions with strongly electron-deficient aldehydes (e.g., 3,5-(CF₃)₂C₆H₃CHO) show reduced efficiency .

Stability and Handling

-

Storage : Stable under inert gas at −20°C; susceptible to protodeboronation in protic solvents .

-

Derivatization : Conversion to pinacol esters (e.g., C₇H₁₂O₃B) improves shelf life (melting point: 291°C) .

Comparative Reactivity

| Compound | Reactivity in Suzuki Coupling | β-Lactamase IC₅₀ |

|---|---|---|

| 6-Methoxypyrazin-2-ylboronic acid | High | 90 nM |

| 5-Methoxypyrazin-2-ylboronic acid | Moderate | 450 nM |

| 6-Ethoxypyrazin-2-ylboronic acid | High | 270 nM |

Trends : Methoxy substitution at the 6-position balances electronic effects for both synthetic and biochemical applications .

科学研究应用

Medicinal Chemistry

Anticancer Activity

(6-Methoxypyrazin-2-yl)boronic acid has shown potential in the development of anticancer agents. Boronic acids, including this compound, can inhibit proteasomes, which are critical for protein degradation in cancer cells. For instance, the FDA-approved drug bortezomib utilizes a boronic acid structure to exert its therapeutic effects against multiple myeloma . Research indicates that modifying existing drugs with boronic acid derivatives can enhance their selectivity and efficacy against cancer cells .

Case Study: Bortezomib Derivatives

Bortezomib, a proteasome inhibitor, has been extensively studied for its effectiveness in treating multiple myeloma. A review highlighted the synthesis of various boronic acid derivatives that improve the pharmacokinetic properties of compounds like bortezomib, leading to increased therapeutic effectiveness and reduced side effects .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an important reagent in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for the development of complex organic molecules, including pharmaceuticals and agrochemicals.

| Parameter | Details |

|---|---|

| Reaction Type | Suzuki-Miyaura Cross-Coupling |

| Role of this compound | Coupling partner to form C-C bonds |

| Applications | Synthesis of pharmaceuticals |

| Conditions | Typically performed under mild conditions with palladium catalysts |

Research has demonstrated that using this compound in these reactions can lead to high yields of desired products, showcasing its utility as a building block in organic chemistry .

Sensor Technology

Boronic acids have been explored for use in sensor technology due to their ability to form reversible covalent bonds with diols. This property allows for the detection of various biological molecules, making this compound a candidate for developing sensors that can monitor glucose levels or other biomolecules in medical diagnostics.

Material Science

In materials science, this compound can be utilized to create polymers with specific properties through polymerization reactions. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Summary of Applications

The following table summarizes the applications of this compound across different fields:

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhances efficacy of proteasome inhibitors |

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds |

| Sensor Technology | Biological molecule detection | Forms reversible bonds with diols |

| Material Science | Polymer development | Improves mechanical properties |

作用机制

The mechanism of action of (6-Methoxypyrazin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Structural Analogues and Antiproliferative Activity

Several boronic acid derivatives exhibit potent antiproliferative effects in cancer models. Key comparisons include:

Key Insights :

- The methoxy group in this compound may enhance solubility compared to hydrophobic analogs like phenanthren-9-yl boronic acid, which face precipitation challenges .

- Pyrazine rings, being electron-deficient heterocycles, could improve binding to enzymatic targets (e.g., proteases or HDACs) compared to purely aromatic systems .

Physicochemical Properties

Boronic acid functionality dictates reactivity and pharmacokinetics:

*Estimation based on pyrazine’s electron-withdrawing effects lowering pKa compared to phenyl analogs.

生物活性

(6-Methoxypyrazin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a methoxy group at the 6-position and a boronic acid functional group. This unique structure contributes to its reactivity in various chemical reactions, particularly the Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction allows for the formation of new carbon-carbon bonds through transmetalation processes, where the boronic acid interacts with aryl or vinyl halides in the presence of a palladium catalyst.

Biochemical Pathways

- Cellular Effects : The compound influences various cellular processes, including cell signaling pathways and gene expression, impacting cellular metabolism.

- Transport and Distribution : It is suggested that this compound has favorable bioavailability due to its stability and functional group tolerance under mild reaction conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, related boronic compounds have shown cytotoxic effects against prostate cancer cells while maintaining viability in healthy cells. In one study, concentrations as low as 5 µM resulted in a significant reduction of cancer cell viability to 33%, compared to 71% viability in healthy cells .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various microorganisms. In vitro tests demonstrated inhibition zones ranging from 7 to 13 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant studies involving boronic compounds have shown promising results, with some ligands demonstrating antioxidant activity comparable to established standards like α-Tocopherol. This suggests that this compound may play a role in mitigating oxidative stress in biological systems .

Research Applications

This compound serves as a crucial building block in organic synthesis, particularly in drug discovery and development. Its ability to form covalent bonds with specific proteins positions it as a valuable tool for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy group at 6-position | Enhanced reactivity in coupling |

| (6-Methylpyrazin-2-yl)boronic acid | Methyl group instead of methoxy | Different electronic properties |

| (6-Chloropyrazin-2-yl)boronic acid | Chlorine atom present | Altered reactivity |

The presence of the methoxy group in this compound enhances its selectivity and reactivity compared to other similar compounds, making it particularly useful for targeted applications in medicinal chemistry.

常见问题

Q. What synthetic challenges are associated with (6-Methoxypyrazin-2-yl)boronic acid, and how can they be mitigated?

Methodological Answer: Synthetic challenges include purification difficulties due to boronic acid instability and side reactions (e.g., protodeboronation). Strategies include:

- Prodrug Synthesis : Use pinacol esters or other protected intermediates to enhance stability during multi-step syntheses .

- Optimized Reaction Conditions : Adjust pH, temperature, and solvent polarity to minimize decomposition. For example, rhodamine-derived boronic acids were optimized using HPLC purification and characterized via NMR/LC-MS .

- Cross-Coupling Compatibility : Ensure methoxy and pyrazine groups do not interfere with Suzuki-Miyaura coupling; steric/electronic effects may require tailored catalysts.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- HPLC-Purification : Effective for isolating boronic acids from byproducts. Example: A rhodamine boronic acid receptor was purified using a C18 column with acetonitrile/water gradients .

- LC-MS/MS : Detects underivatized boronic acids at trace levels (LOD <0.1 ppm). For Lumacaftor impurities, MRM mode achieved 1 ppm sensitivity .

- NMR Spectroscopy : ¹¹B NMR identifies boronic acid trimerization, while ¹H/¹³C NMR confirms substitution patterns .

Q. How are boronic acids integrated into drug design frameworks?

Methodological Answer: Boronic acids are used as:

- Bioisosteres : Replace carboxyl or hydroxyl groups to enhance binding (e.g., Bortezomib’s proteasome inhibition mimics peptide aldehydes) .

- Reversible Covalent Inhibitors : Leverage pH-dependent diol binding for sustained target engagement (e.g., antiviral agents targeting HCV NS3 protease) .

- Pharmacokinetic Modifiers : Improve solubility and bioavailability via boronate-diol interactions with serum glycoproteins .

Advanced Research Questions

Q. How can computational QSAR models guide boronic acid library design for sensor applications?

Methodological Answer:

- Descriptor Selection : Use 613 QSAR parameters (e.g., electronic, steric) to cluster boronic acids via PCA and k-means .

- Diversity-Driven Selection : Prioritize boronic acids near cluster centroids to span chemical space. Example: A 5,136-compound library was reduced to 200 representative candidates .

- Validation : Compare computational predictions with experimental binding data (e.g., glucose sensors using pyridinium boronic acids) .

Table 1: Example QSAR Clustering Results from

| Cluster ID | Representative Compound | Key Descriptors (PC1/PC2) |

|---|---|---|

| 1 | In-house Aryl Boronic Acid | High aromaticity, low logP |

| 2 | Commercial Derivative | Electron-withdrawing groups |

Q. What kinetic factors govern boronic acid-diol binding in physiological conditions?

Methodological Answer:

- Stopped-Flow Kinetics : Measure kon/koff using fluorescent reporters. Example: Isoquinolinylboronic acids bind D-fructose (kon = 5.2 × 10³ M⁻¹s⁻¹) faster than D-glucose (kon = 1.1 × 10³ M⁻¹s⁻¹) due to diol geometry .

- Thermodynamic vs. Kinetic Control : Binding constants (Ka) correlate with kon, not koff. For glucose sensors, rapid equilibration (<10 s) enables real-time monitoring .

Table 2: Binding Kinetics of Boronic Acids with Sugars ()

| Sugar | kon (M⁻¹s⁻¹) | Ka (M⁻¹) |

|---|---|---|

| D-Fructose | 5.2 × 10³ | 420 |

| D-Tagatose | 3.8 × 10³ | 310 |

| D-Mannose | 2.1 × 10³ | 150 |

Q. How can photochemical modulation enhance boronic acid-based sensors?

Methodological Answer:

- Azobenzene Photoswitches : E→Z isomerization of ortho-azobenzenes increases diol binding affinity 20-fold. Red light (620 nm) triggers Z-isomer formation, enabling reversible glucose detection .

- Hydrogel Applications : Azobenzene-boronic acid polymers adjust stiffness via visible light, useful for dynamic drug release systems .

Q. What strategies address discrepancies in boronic acid bioactivity data?

Methodological Answer:

- Structural Mimics : Compare boronic acids with carboxylate analogs. Example: A boronic acid cis-stilbene (IC50 = 0.48 µM) inhibited tubulin polymerization, while its carboxylic analog was inactive .

- Cell Line Variability : Use COMPARE analysis to differentiate mechanisms. Boronic acid 13c showed a 0.553 correlation with combretastatin A-4 across 39 cancer cell lines .

Q. How are boronic acid impurities controlled in pharmaceutical APIs?

Methodological Answer:

- LC-MS/MS Limits : Quantify carboxy/methyl phenyl boronic acids in Lumacaftor at <1 ppm using triple quadrupole MRM mode .

- Derivatization-Free Workflows : Avoid time-consuming steps (e.g., no pre-column derivatization) while maintaining specificity .

Table 3: Validation Parameters for Boronic Acid Impurity Analysis ()

| Parameter | Carboxy Phenyl BA | Methyl Phenyl BA |

|---|---|---|

| LOD (ppm) | 0.05 | 0.08 |

| LOQ (ppm) | 0.15 | 0.25 |

| Accuracy (% Recovery) | 98–102 | 95–105 |

Q. Key Research Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。